Cas no 88373-66-4 ((1alpha,4aalpha,4bbeta,10beta)-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid)

88373-66-4 structure
Nom du produit:(1alpha,4aalpha,4bbeta,10beta)-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
(1alpha,4aalpha,4bbeta,10beta)-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (1alpha,4aalpha,4bbeta,10beta)-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
- GA15 open lactone
- CHEBI:29590
- 88373-66-4
- DTXSID501008101
- (1R,4aR,4bR,7R,9aR,10S,10aS)-4a-(hydroxymethyl)-1-methyl-8-methylenedodecahydro-1H-7,9a-methanobenzo[a]azulene-1,10-dicarboxylic acid
- 4a-(Hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
- SCHEMBL20604625
- Gibberellin A15 open lactone
- (1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
- Q27104075
- gibberellin A15 (diacid form)
- (1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
- 4a-(hydroxymethyl)-1beta-methyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
- LMPR0104170017
-
- Piscine à noyau: InChI=1S/C20H28O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h12-15,21H,1,3-10H2,2H3,(H,22,23)(H,24,25)
- La clé Inchi: TZGXVFYTKTWKCU-UHFFFAOYSA-N
- Sourire: C=C1CC23CC1CCC3C4(CCCC(C)(C4C2C(=O)[O-])C(=O)[O-])CO
Propriétés calculées
- Qualité précise: 348.19367399Da
- Masse isotopique unique: 348.19367399Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 3
- Complexité: 656
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 94.8Ų
- Le xlogp3: 2.714
(1alpha,4aalpha,4bbeta,10beta)-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid Littérature connexe
-
1. Syntheses of methyl esters of gibberellin A15 and gibberellin A37Manabu Node,Hitoshi Hori,Eiichi Fujita J. Chem. Soc. Chem. Commun. 1975 898
-
B. E. Cross,J. C. Stewart J. Chem. Soc. C 1971 245
-
Xiao Sun,Yan Zheng,Lixia Tian,Yujing Miao,Tiexin Zeng,Yuan Jiang,Jin Pei,Bashir Ahmad,Linfang Huang RSC Adv. 2021 11 27226
-
4. New metabolites of Gibberella fujikuroi. Part XVII. The partial synthesis of gibberellin A15 norketone from 7-hydroxykaurenolideB. E. Cross,I. L. Gatfield J. Chem. Soc. C 1971 1539
-
5. Terpenoids. Part 39. Total synthesis of gibberellins A15 and A37Eiichi Fujita,Manabu Node,Hitoshi Hori J. Chem. Soc. Perkin Trans. 1 1977 611
88373-66-4 ((1alpha,4aalpha,4bbeta,10beta)-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid) Produits connexes
- 1809150-01-3(3-Chloro-5,6-difluoro-1,2-benzothiazole)
- 1448776-86-0(Methyl 6-methoxy-5-(trifluoromethyl)picolinate)
- 2225172-82-5(2-(3-Methyl-1H-pyrazol-1-yl)pyridine-4-boronic acid)
- 886506-75-8(Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine)
- 697739-42-7({2-(4-Oxopiperidin-1-yl)methylphenyl}boronic Acid)
- 2484889-29-2((5-Bromo-2,3-difluoro-4-methylphenyl)methanol)
- 2216757-74-1(ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate)
- 2228768-07-6(2-(2-methylpyridin-4-yl)propanal)
- 2248365-79-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(3-methylphenyl)piperazin-1-yl]propanoate)
- 55882-65-0((2E)-3-4-(Acetyloxy)-3-methoxyphenyl-2-propenoyl Chloride)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
